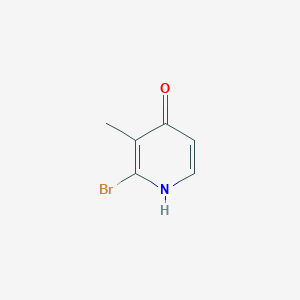

2-Bromo-3-methylpyridin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-5(9)2-3-8-6(4)7/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLGOXJFPYCJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Methylpyridin 4 Ol

Direct Synthesis Strategies for 2-Bromo-3-methylpyridin-4-ol

Direct synthetic routes aim to introduce the bromo and hydroxyl functionalities onto the 3-methylpyridine (B133936) core with high regioselectivity. These strategies are often preferred for their efficiency and atom economy.

A primary direct strategy involves the regioselective electrophilic bromination of 3-methylpyridin-4-ol. In this approach, the starting material, 3-methylpyridin-4-ol, possesses two activating groups: a hydroxyl group at the 4-position and a methyl group at the 3-position. Both groups are ortho-, para-directing. The C2 position is ortho to both the C3-methyl and C4-hydroxyl groups, making it an electronically favorable site for electrophilic attack.

The reaction is typically performed using a brominating agent in a suitable solvent system. Control of reaction conditions is crucial to ensure mono-bromination at the desired C2 position and to prevent the formation of poly-brominated byproducts. Analogous brominations of substituted hydroxypyridines, such as the reaction of 2-methyl-3-hydroxypyridine with N-Bromosuccinimide (NBS), support the viability of this approach. a2bchem.com The regioselectivity is governed by the electronic and steric effects of the substituents on the pyridine (B92270) ring. mdpi.com

Table 1: Reagents for Regioselective Bromination

| Reagent | Typical Conditions | Notes |

| Bromine (Br₂) | Acetic acid or CH₂Cl₂ | Classic electrophilic brominating agent. |

| N-Bromosuccinimide (NBS) | CCl₄ or CH₃CN, often with a radical initiator (e.g., AIBN) or acid catalyst. | Milder and more selective than Br₂. |

| Tetrabutylammonium tribromide (TBABr₃) | Aprotic solvents (e.g., THF, CH₂Cl₂) | Solid, stable, and safer alternative to liquid bromine. |

An alternative direct synthesis involves the targeted installation of a hydroxyl group at the C4 position of 2-bromo-3-methylpyridine (B184072). Direct C-H hydroxylation of pyridines is a challenging transformation. However, innovative methods have been developed to achieve this.

One advanced strategy involves a base-catalyzed aryl halide isomerization. amazonaws.com In this process, a 3-bromopyridine (B30812) can be isomerized to a 4-bromopyridine (B75155) intermediate via a pyridyne mechanism in the presence of a strong base like potassium hydroxide (B78521) (KOH) with 18-crown-6. amazonaws.com This highly reactive intermediate can then be intercepted by a nucleophile, such as hydroxide, to install the hydroxyl group at the C4 position with high selectivity. amazonaws.comnih.gov

Another novel approach is the use of biocatalysis. Whole-cell systems, such as Burkholderia sp. MAK1, have demonstrated the ability to hydroxylate various pyridine derivatives. nih.gov While not yet specifically reported for 2-bromo-3-methylpyridine, this methodology presents a potential green chemistry route for C4-hydroxylation. nih.gov

The synthesis can also commence from more fundamental pyridine building blocks, such as 3-methylpyridine (3-picoline). A multi-step sequence can be designed to introduce the required functionalities in a controlled manner.

A plausible route begins with the N-oxidation of 3-methylpyridine using an oxidizing agent like hydrogen peroxide in acetic acid to form 3-methylpyridine-1-oxide. smolecule.com Subsequent nitration of the N-oxide with fuming nitric acid and sulfuric acid can selectively introduce a nitro group at the C4-position, yielding 3-methyl-4-nitropyridine-1-oxide. smolecule.com This intermediate is pivotal, as the nitro group can then be converted to a hydroxyl group, and the N-oxide functionality can be removed through deoxygenation. The final step would involve the regioselective bromination at the C2 position as described in section 2.1.1.

Indirect Synthesis via Chemical Transformations of Pyridine Intermediates

Indirect methods rely on the strategic manipulation of functional groups on more complex pyridine intermediates. These routes can offer alternative pathways when direct methods are challenging or low-yielding.

This approach utilizes a readily accessible substituted pyridine and transforms its functional groups to match the target molecule.

One such pathway starts from 2-bromo-4-methoxy-3-methylpyridine, which can be synthesized by the bromination of 4-methoxy-3-methylpyridine. The critical step in this sequence is the cleavage of the methyl ether at the C4 position to reveal the hydroxyl group. This demethylation can be achieved using strong Lewis acids or proton acids. Reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) are effective for cleaving aryl methyl ethers to their corresponding phenols or pyridinols. nih.gov

Table 2: Typical Reagents for Aryl Methyl Ether Cleavage

| Reagent | Typical Conditions | Notes |

| Boron tribromide (BBr₃) | Anhydrous CH₂Cl₂, often at low temperatures. | Highly effective but sensitive to moisture. |

| Hydrobromic acid (HBr) | Aqueous solution, heated to reflux. | Strong acid conditions; may not be suitable for acid-labile substrates. |

| Trimethylsilyl iodide (TMSI) | Anhydrous CH₃CN or CH₂Cl₂, room temperature or gentle heating. | Generates HBr in situ upon workup. |

Another potential precursor is 2-chloro-3-methylpyridin-4-ol. wikipedia.org A halogen exchange reaction (Finkelstein-type reaction) could potentially be employed to convert the C2-chloro substituent to the desired C2-bromo group, although this may require harsh conditions.

Functional group interconversion (FGI) provides a powerful tool for pyridine synthesis, allowing for the introduction of substituents that are difficult to install directly. The Sandmeyer reaction is a classic and highly effective FGI for converting an aromatic amino group into a variety of functionalities, including bromo groups. wikipedia.orgorganic-chemistry.org

This synthetic strategy would involve the synthesis of the precursor 2-amino-3-methylpyridin-4-ol (B13566730). While the synthesis of its isomer, 2-amino-3-hydroxy-4-methylpyridine, has been documented google.comgoogle.com, a dedicated route to 2-amino-3-methylpyridin-4-ol would need to be developed, likely starting from 3-methylpyridin-4-ol. This would involve nitration, followed by reduction of the nitro group to an amine.

Once the 2-amino-3-methylpyridin-4-ol precursor is obtained, it can be converted to the target compound via a Sandmeyer reaction. This process involves two main steps:

Diazotization: The primary amino group is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt intermediate.

Displacement: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the displacement of the diazonium group (N₂) by a bromide ion, yielding this compound. organic-chemistry.orgresearchgate.net

Table 3: General Steps for Sandmeyer Bromination

| Step | Reagents | Purpose |

| 1. Diazotization | NaNO₂, HBr (aq) | Converts the primary amino group to a diazonium salt. |

| 2. Displacement | CuBr | Catalyzes the replacement of the diazonium group with bromide. |

Advanced Catalytic Protocols in this compound Synthesis

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, a prominent example, involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org While not a direct method for synthesizing this compound itself, this reaction is crucial for its subsequent functionalization, highlighting its synthetic value. The bromine atom at the 2-position makes this compound an excellent substrate for these coupling reactions.

A typical Suzuki-Miyaura reaction involving a derivative of this compound would couple it with an aryl or heteroaryl boronic acid. This process requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a phosphine (B1218219) ligand and a base like K₂CO₃ or Cs₂CO₃, in a suitable solvent such as toluene (B28343) or dioxane. researchgate.netmdpi.com Research has shown that these reactions proceed with high yields, allowing for the creation of a diverse library of substituted 3-methylpyridin-4-ol compounds. nih.gov

Table 1: Illustrative Suzuki-Miyaura Reactions with this compound Derivatives This table is generated based on typical conditions and products found in Suzuki-Miyaura coupling reactions.

| Reactant 1 (Boronic Acid) | Catalyst System | Base | Solvent | Illustrative Product | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenyl-3-methylpyridin-4-ol | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(4-Methoxyphenyl)-3-methylpyridin-4-ol | 90-98 |

| Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 3-Methyl-2-(thiophen-2-yl)pyridin-4-ol | 88-96 |

Other Transition Metal-Mediated Synthetic Pathways

Beyond palladium, other transition metals are instrumental in synthesizing and modifying pyridin-4-ol structures. nih.govnih.gov Copper-catalyzed reactions, for instance, are well-established for forming C-N and C-O bonds. The Buchwald-Hartwig amination, another palladium-catalyzed process, facilitates the introduction of nitrogen-based groups at the 2-position of the this compound core. acs.org

Nickel-catalyzed cross-coupling reactions have also gained traction as a more economical alternative to palladium for transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings. organic-chemistry.org Furthermore, rhodium and other metals have been used in the synthesis of various heterocyclic compounds, indicating their potential applicability in the synthesis of this compound derivatives. semanticscholar.org

Mechanistic Elucidation of this compound Formation

A thorough understanding of the reaction mechanisms is vital for optimizing the synthesis of this compound. This involves identifying reaction intermediates and analyzing the kinetic and thermodynamic controls of the synthetic process.

Identification and Characterization of Reaction Intermediates

The synthesis of this compound proceeds through various transient species. For example, the bromination of 3-methylpyridin-4-ol likely begins with the formation of a pyridinium-bromine complex. The electron-rich nature of the pyridin-4-ol directs the electrophilic bromine to either the C2 or C6 position.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are key to identifying these intermediates. jcu.edu In some cases, intermediate bicyclic aziridinium (B1262131) ions have been isolated and their structures confirmed by X-ray crystallography. researchgate.net Computational tools, such as Density Functional Theory (DFT), also offer insights into the structures and stabilities of proposed intermediates.

Analysis of Kinetic and Thermodynamic Control in Synthetic Processes

The regioselectivity in the bromination of 3-methylpyridin-4-ol to yield the 2-bromo isomer is governed by kinetic and thermodynamic factors. dalalinstitute.comunistra.fr

Kinetic Control: The initial site of bromination is determined by the activation energies of competing reaction pathways. At lower temperatures and shorter reaction times, the kinetically favored product is formed. researchgate.netdalalinstitute.com The electron-donating effects of the hydroxyl and methyl groups influence the electron density of the pyridine ring, making certain positions more susceptible to electrophilic attack.

Thermodynamic Control: The final product distribution depends on the relative stabilities of the possible isomers. This compound is generally the more thermodynamically stable product. Reactions carried out at higher temperatures or for extended periods tend to yield the thermodynamically favored product. researchgate.netdalalinstitute.com

By studying reaction profiles under varied conditions, researchers can understand the interplay between these controls to optimize the synthesis for the desired isomer.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 3 Methylpyridin 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Bromo-3-methylpyridin-4-ol

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For a molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide a comprehensive picture of its atomic connectivity and spatial arrangement.

It is important to note the tautomeric nature of pyridin-4-ols, which can exist in equilibrium with their corresponding pyridin-4-one form. This equilibrium can be influenced by the solvent and temperature, which would be reflected in the NMR spectra.

Application of Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would reveal the coupling between the protons on the pyridine (B92270) ring, helping to establish their relative positions. For instance, a cross-peak between two aromatic protons would indicate that they are on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This would allow for the direct assignment of the carbon atoms in the pyridine ring and the methyl group that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For this compound, HMBC correlations would be expected between the methyl protons and the C3 and C2 carbons of the pyridine ring, as well as between the ring protons and other ring carbons.

A hypothetical table of expected NMR data for this compound, based on related compounds, is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H5 | (Aromatic region) | C5 | C4, C6 |

| H6 | (Aromatic region) | C6 | C4, C5 |

| CH₃ | (Alkyl region) | CH₃ | C2, C3, C4 |

| OH | (Variable) | - | - |

| C2 | - | (Aromatic region) | H6, CH₃ |

| C3 | - | (Aromatic region) | H5, CH₃ |

| C4 | - | (Aromatic region) | H5, H6, CH₃ |

Solid-State NMR for Polymorphic and Supramolecular Structure Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in their solid form. Unlike solution-state NMR, ssNMR can provide information about the local environment of atoms in a crystalline or amorphous solid. This is particularly valuable for studying polymorphism (the ability of a compound to exist in multiple crystalline forms) and supramolecular structures.

For this compound, ssNMR could be used to:

Identify different polymorphic forms: Different crystal packing arrangements would lead to distinct chemical shifts and other NMR parameters.

Characterize intermolecular interactions: ssNMR can probe through-space interactions, such as hydrogen bonding and halogen bonding, which are critical in determining the crystal structure. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signals of less abundant nuclei and provide information on internuclear distances.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography provides the most definitive information about the three-dimensional structure of a crystalline material, including precise bond lengths, bond angles, and details of intermolecular interactions.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Obtaining a suitable single crystal of this compound would allow for its complete structural determination by single-crystal X-ray diffraction. This analysis would confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles. For instance, the C-Br, C-N, C-C, and C-O bond lengths could be determined with high accuracy.

Hypothetical Crystallographic Data for this compound (based on related structures):

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~5-7 |

| c (Å) | ~14-16 |

| β (°) | ~95-105 |

| Z | 4 |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, several types of interactions would be expected to play a role:

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the nitrogen atom in the pyridine ring is a hydrogen bond acceptor. This would likely lead to the formation of strong O-H···N hydrogen bonds, which are a common and robust supramolecular synthon in pyridine-containing crystal structures.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases such as the oxygen or nitrogen atoms of neighboring molecules.

π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, further stabilizing the crystal lattice.

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a common strategy in crystal engineering. Pyridin-4-ol derivatives are excellent candidates for co-crystal formation due to their hydrogen bonding capabilities. Co-crystallization of this compound with other molecules, such as carboxylic acids or other hydrogen bond donors/acceptors, could lead to the formation of novel solid forms with potentially different physical properties.

Advanced Mass Spectrometry Techniques for Detailed Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for this molecule might include:

Loss of the bromine atom.

Loss of the methyl group.

Cleavage of the pyridine ring.

Analysis of these fragments would help to confirm the presence of the different functional groups and their connectivity within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an experimentally determined accurate mass that can be compared against a theoretical value calculated from the isotopic masses of the constituent elements.

For this compound, with the molecular formula C₆H₆BrNO, the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion ([M]⁺˙) and its fragments. HRMS analysis would reveal a pair of peaks separated by approximately 2 Da, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br. The accurate mass measurement of both isotopic peaks provides definitive confirmation of the elemental formula.

Table 1: HRMS Data for the Molecular Ion of this compound

| Ion Formula | Isotope | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| [C₆H₆⁷⁹BrNO]⁺˙ | ⁷⁹Br | 186.9687 | 186.9685 | -1.1 |

| [C₆H₆⁸¹BrNO]⁺˙ | ⁸¹Br | 188.9667 | 188.9665 | -1.1 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is employed to investigate the structure of ions by inducing fragmentation and analyzing the resulting product ions. In a typical MS/MS experiment, the molecular ion of this compound ([M+H]⁺ at m/z 188 and 190) is selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable insights into the molecule's connectivity and structural stability.

A plausible fragmentation pathway for protonated this compound begins with the loss of common neutral molecules. Key fragmentation steps could include the elimination of carbon monoxide (CO), a characteristic fragmentation for hydroxy-pyridines, followed by the loss of the bromine radical or hydrogen bromide (HBr).

Table 2: Proposed MS/MS Fragmentation of [C₆H₆BrNO+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 187.9766 / 189.9745 | 159.9816 / 161.9795 | CO (28 Da) | Protonated 2-bromo-3-methylpyrrole |

| 187.9766 / 189.9745 | 108.0597 | HBr (80/82 Da) | Protonated 3-methylpyridin-4-ol |

| 159.9816 / 161.9795 | 80.0518 | HBr (80/82 Da) | Protonated 3-methylpyrrole |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

For this compound, a key structural aspect to consider is the potential for keto-enol tautomerism, where the compound can exist in equilibrium between the pyridin-4-ol (enol) form and the pyridin-4(1H)-one (keto) form. Vibrational spectroscopy is an ideal tool to probe this equilibrium, as the two forms possess distinct vibrational signatures, most notably the presence of a C=O stretch in the keto form versus an O-H stretch and bend in the enol form.

Comprehensive Band Assignment and Interpretation of Vibrational Modes

The IR and Raman spectra of this compound would display a series of bands corresponding to the various vibrational modes of its functional groups and the pyridine ring. A comprehensive assignment of these bands is crucial for structural confirmation. The hydroxyl group, methyl group, pyridine ring, and carbon-bromine bond each give rise to characteristic absorptions.

Table 3: Comprehensive Vibrational Band Assignments for this compound (Enol Form)

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description & Interpretation |

| 3200 - 2800 | ν(O-H) | A broad and strong band in the IR spectrum, characteristic of a hydrogen-bonded hydroxyl group. |

| 3100 - 3000 | ν(C-H) aromatic | Medium to weak bands corresponding to the C-H stretching of the pyridine ring. |

| 2980 - 2850 | ν(C-H) aliphatic | Medium to weak bands from the symmetric and asymmetric stretching of the methyl (CH₃) group. |

| 1640 - 1550 | ν(C=C), ν(C=N) | Strong to medium intensity bands from the stretching vibrations of the pyridine ring backbone. |

| 1470 - 1430 | δ(C-H) aliphatic | Asymmetric and symmetric bending (scissoring) modes of the methyl group. |

| 1400 - 1260 | δ(O-H) | A medium, often broad band resulting from the in-plane bending of the hydroxyl group. |

| 1250 - 1180 | ν(C-O) | A strong band in the IR spectrum associated with the C-O stretching of the phenol-like hydroxyl group. |

| 1100 - 1000 | Ring Breathing | A characteristic mode for the pyridine ring, often stronger in the Raman spectrum. |

| 900 - 675 | γ(C-H) aromatic | Out-of-plane C-H bending (wagging) modes of the pyridine ring. |

| 650 - 550 | ν(C-Br) | A medium to strong band corresponding to the stretching vibration of the carbon-bromine bond. |

Spectroscopic Probes for Conformational Dynamics

The concept of conformational dynamics in this compound is primarily linked to the aforementioned keto-enol tautomerism. The position of this equilibrium can be influenced by factors such as solvent polarity, temperature, and physical state (solid vs. solution). Vibrational spectroscopy serves as a powerful probe to monitor these dynamics.

Identifying the Dominant Tautomer: The presence of a strong, broad O-H stretching band (around 3200 cm⁻¹) and the absence of a strong carbonyl (C=O) stretching band (typically ~1650 cm⁻¹) would strongly indicate that the pyridin-4-ol (enol) form is dominant. Conversely, the appearance of a strong C=O band alongside an N-H stretching band (around 3400 cm⁻¹) would confirm the presence of the pyridin-4(1H)-one (keto) tautomer.

Monitoring Tautomeric Shifts: By recording spectra under varying conditions, one can observe changes in the relative intensities of the characteristic bands for each tautomer. For instance, a shift toward the keto form in a non-polar solvent would be evidenced by a decrease in the O-H band intensity and the emergence of a C=O band. This allows for a semi-quantitative analysis of the tautomeric equilibrium and provides insight into the relative stabilities of the conformers under different environments.

Computational and Theoretical Studies of 2 Bromo 3 Methylpyridin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. The calculations referenced here for the structural isomer 2-bromo-3-hydroxy-6-methyl pyridine (B92270) were performed using the B3LYP functional with a 6-311G(d,p) basis set, a widely accepted method for studying organic molecules. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the configuration with the minimum energy. For the analogous compound, 2-bromo-3-hydroxy-6-methyl pyridine, a stable structure was obtained, and its geometric parameters were calculated. researchgate.net A potential energy surface scan is often performed to ensure the identified structure corresponds to a global minimum. nih.govnih.gov

The optimized structure reveals key bond lengths and angles that define the molecular framework. While specific values for 2-bromo-3-methylpyridin-4-ol are not available, the data for its isomer provides a valuable reference.

Table 1: Selected Optimized Geometric Parameters for the Analog 2-Bromo-3-hydroxy-6-methyl pyridine This data is descriptive based on the published study. researchgate.net

| Parameter | Bond/Angle | Calculated Value Range (Å or °) |

|---|---|---|

| Bond Lengths | C-C | 1.390 – 1.504 Å |

| C-O | ~1.350 Å | |

| C-Br | ~1.948 Å | |

| C-N | 1.303 – 1.343 Å | |

| C-H | 1.083 – 1.093 Å | |

| O-H | ~0.963 Å | |

| Bond Angles | C-C-C | 112.9 – 119.9° |

| C-C-O | ~124.6° | |

| C-C-Br | ~119.9° | |

| C-N-C | ~119.3° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. arxiv.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more reactive.

For the analog 2-bromo-3-hydroxy-6-methyl pyridine, the HOMO-LUMO energy gap was calculated, providing insight into its electronic properties and reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies for the Analog 2-Bromo-3-hydroxy-6-methyl pyridine Data extracted from a quantum chemical study using the B3LYP/6-311G(d,p) method. researchgate.net

| Parameter | Value |

|---|---|

| HOMO Energy | Not explicitly stated |

| LUMO Energy | Not explicitly stated |

| HOMO-LUMO Energy Gap | 5.395 eV |

This relatively large energy gap suggests that the molecule possesses good kinetic stability. The distribution of these orbitals across the molecule indicates the likely sites for nucleophilic and electrophilic attack.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. acs.orgmdpi.com The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. mdpi.com

In the computational study of 2-bromo-3-hydroxy-6-methyl pyridine, MEP analysis was used to elucidate its reactive nature. researchgate.net The MEP surface would show negative potential around the electronegative oxygen and nitrogen atoms, identifying them as sites for electrophilic interaction. Conversely, positive potential would be located around the hydrogen atoms. Such analysis is critical for predicting intermolecular interactions and reaction mechanisms. nih.gov

Predictive Modeling of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic data, which serves as a powerful tool for structure verification and analysis when compared with experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation in organic chemistry. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. researchgate.netnih.gov The process involves calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular geometry. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

While specific predicted NMR data for this compound is not available in the literature, the methodology is well-established. cdnsciencepub.com Such a predictive study would involve optimizing the geometry and then performing GIAO calculations. The resulting theoretical spectrum would be a valuable asset in confirming the structure and assigning experimental signals. The accuracy of these predictions is highly dependent on the level of theory, basis set, and the inclusion of solvent effects. researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can simulate these vibrational frequencies, aiding in the assignment of experimental spectra. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

For the analog 2-bromo-3-hydroxy-6-methyl pyridine, a vibrational analysis was performed. researchgate.net The calculated frequencies help in assigning the various stretching, bending, and torsional modes of the molecule.

Table 3: Selected Calculated Vibrational Frequencies for the Analog 2-Bromo-3-hydroxy-6-methyl pyridine Data is descriptive based on the published study using the B3LYP/6-311G(d,p) method. researchgate.net

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretching | 2923 - 3079 |

| O-H Stretching | ~3578 |

| Ring Deformation | 1549 - 1574 |

| H-C-H Scissoring | ~1442 |

| C-H/C-O-H In-plane Bending | 1100 - 1375 |

These theoretical predictions are invaluable for interpreting complex experimental spectra and understanding the dynamic behavior of the molecule.

Electronic Absorption and Emission Spectra Predictions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational method for predicting the electronic absorption and emission spectra of molecules. arxiv.orgcore.ac.ukyoutube.comrsc.org This approach calculates the excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands. By analyzing the molecular orbitals involved in these electronic transitions, a deeper understanding of the photophysical properties of this compound can be achieved.

While specific TD-DFT calculations for this compound are not extensively documented in publicly available literature, studies on analogous 3-hydroxypyridine (B118123) and other substituted pyridine derivatives provide a framework for what to expect. acs.orgnih.govresearchgate.net For instance, the electronic transitions in such molecules are typically of the π → π* and n → π* type, originating from the pyridine ring and the substituents. The bromine, methyl, and hydroxyl groups on the pyridine ring will influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption and emission wavelengths.

The electronic absorption spectrum, as predicted by TD-DFT, would likely show characteristic bands in the UV-visible region. The main transitions would involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The nature of these orbitals is determined by the interplay of the electron-donating hydroxyl group and the electron-withdrawing bromine atom, as well as the hyperconjugative effects of the methyl group.

A hypothetical TD-DFT calculation for this compound would yield data similar to what is presented in the table below, which is based on typical values for substituted pyridines. researchgate.net

| Predicted Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S0 → S1 | 4.5 - 5.0 | 248 - 275 | 0.1 - 0.3 | HOMO → LUMO (π → π) |

| S0 → S2 | 5.0 - 5.5 | 225 - 248 | 0.05 - 0.15 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 5.5 - 6.0 | 207 - 225 | 0.01 - 0.05 | HOMO → LUMO+1 (n → π*) |

Note: The data in this table is illustrative and represents expected ranges for a molecule of this type based on computational studies of similar compounds.

Computational Insights into Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools to investigate the reactivity of molecules and to elucidate the mechanisms of chemical reactions. By modeling the potential energy surface, key features such as transition states can be characterized, and reaction outcomes like regioselectivity can be predicted.

The synthesis of this compound involves several steps, each with its own reaction mechanism. Computational chemistry allows for the detailed study of these mechanisms through the characterization of transition states. A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For instance, a plausible synthetic route could involve the bromination of 3-methylpyridin-4-ol. Computational modeling of this electrophilic aromatic substitution reaction would involve identifying the transition state for the attack of the bromine electrophile on the pyridine ring. The geometry of this transition state would reveal the preferred orientation of the reactants, and its energy would provide a quantitative measure of the reaction barrier. Such studies have been performed for a variety of pyridine derivatives, providing valuable insights into their reactivity. nih.govresearchgate.net

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the synthesis of substituted pyridines. In the case of this compound, the positions on the pyridine ring are not equivalent, and reactions will favor certain sites. Computational methods can predict this regioselectivity by calculating the relative energies of the intermediates and transition states for reactions at different positions.

For electrophilic substitution on the 3-methylpyridin-4-ol precursor, computational models can predict the most likely site of attack by an electrophile. This is often done by analyzing the electron density at different positions on the ring or by calculating the energies of the sigma-complex intermediates. escholarship.org The hydroxyl group at position 4 is a strong activating group and directs electrophiles to the ortho positions (3 and 5). The methyl group at position 3 is also activating. The interplay of these directing effects, along with steric hindrance, will determine the final regiochemical outcome, which can be quantitatively assessed through computational studies.

Analysis of Non-Linear Optical (NLO) Properties and Molecular Polarizability

Molecules with large non-linear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. These properties arise from the interaction of the molecule with an intense electromagnetic field, such as that from a laser. The molecular polarizability (α) and hyperpolarizability (β and γ) are key parameters that quantify the NLO response.

Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. researchgate.netacs.org For this compound, the presence of both electron-donating (hydroxyl, methyl) and electron-withdrawing (bromo) groups attached to the π-conjugated pyridine ring suggests that it may exhibit interesting NLO properties. The intramolecular charge transfer between these groups is a key factor that enhances the hyperpolarizability.

The table below presents a hypothetical comparison of the calculated NLO properties for this compound with those of related pyridine derivatives, illustrating the expected trends.

| Compound | Dipole Moment (μ, Debye) | Mean Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |

|---|---|---|---|

| Pyridine | 2.22 | ~70 | ~ -20 |

| 3-Hydroxypyridine | ~3.0 | ~80 | ~ 50 |

| 2-Bromo-3-methylpyridine (B184072) | ~1.5 | ~100 | ~ -30 |

| This compound (Predicted) | ~2.5 - 3.5 | ~110 | ~ 70 - 100 |

Note: The data for pyridine, 3-hydroxypyridine, and 2-bromo-3-methylpyridine are representative values from computational studies. The values for this compound are predicted based on the expected electronic effects of the substituents.

Reactivity and Chemical Transformations of 2 Bromo 3 Methylpyridin 4 Ol

Reactivity Governed by the Bromine Substituent

The bromine atom at the C2 position of the pyridine (B92270) ring is a key site for synthetic modifications. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, which activates the halopyridine towards certain transformations.

Nucleophilic Aromatic Substitution at the Bromine-Bearing Carbon

The bromine atom at the 2-position of 2-bromo-3-methylpyridin-4-ol can be displaced by various nucleophiles in a process known as nucleophilic aromatic substitution (SNA_r). The electron-withdrawing character of the pyridine nitrogen atom facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). However, the presence of the adjacent methyl group at the 3-position introduces steric hindrance, which can impact the reaction rate and efficiency. For the related compound, 2-bromo-4-methoxy-3-methylpyridine, the 3-methyl group has been shown to decrease the rate of nucleophilic aromatic substitution. It is expected that this compound would exhibit similar behavior.

Common nucleophiles used in these reactions include amines, thiols, and alkoxides. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Bromopyridines

| Bromopyridine Derivative | Nucleophile | Product | Reference |

| 2-Bromo-4-methoxy-3-methylpyridine | Amines, Thiols | Substituted 4-methoxy-3-methylpyridines | |

| 2-Bromo-3-ethyl-6-methylpyridine | Amines, Thiols | Substituted 3-ethyl-6-methylpyridines | evitachem.com |

This table presents data for analogous compounds to infer the potential reactivity of this compound.

Cross-Coupling Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium catalyst and are fundamental in the synthesis of complex organic molecules.

Heck Coupling: The Heck reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a versatile tool for the vinylation of aryl halides.

Sonogashira Coupling: This coupling reaction involves a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between the bromopyridine and a terminal alkyne. This method is widely used for the synthesis of arylalkynes.

Table 2: Overview of Common Cross-Coupling Reactions for Bromopyridines

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron reagent | Pd catalyst, Base | Aryl- or vinyl-substituted pyridine |

| Heck | Alkene | Pd catalyst, Base | Alkenyl-substituted pyridine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted pyridine |

Halogen Migration and Halogen-Dance Reactions

Halogen-dance reactions involve the migration of a halogen atom from one position to another on an aromatic ring, typically under the influence of a strong base. A patent describing the synthesis of 2-bromo-4-iodo-3-methylpyridine (B13684998) details a halogen-dance reaction where 2-bromo-3-iodopyridine (B1280457) is treated with a strong base to induce migration and subsequent methylation. patsnap.com This suggests that under specific basic conditions, the bromine atom of this compound or a derivative could potentially undergo migration, although this has not been explicitly reported for the parent compound itself.

Reactivity of the Hydroxyl Group

The hydroxyl group at the 4-position of the pyridine ring is another key reactive site. Its acidity allows for deprotonation to form a pyridinolate anion, which is a potent nucleophile. The hydroxyl group can also be a target for oxidation and reduction reactions.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The hydroxyl group of this compound can be readily alkylated to form the corresponding ether. This reaction typically proceeds by treating the pyridinol with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The choice of base and solvent can be crucial for achieving high yields and selectivity for O-alkylation over potential N-alkylation of the pyridine ring nitrogen. A common procedure involves the use of a base like sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. For example, the O-methylation of 2-bromo-3-hydroxypyridine (B45599) has been achieved using methyl iodide in the presence of sodium methoxide. google.com

O-Acylation: Similar to alkylation, the hydroxyl group can be acylated using acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form the corresponding ester. This reaction is a common method for protecting the hydroxyl group or for introducing new functional moieties.

Table 3: General Conditions for O-Alkylation and O-Acylation of Hydroxypyridines

| Reaction | Reagent | Base | Solvent | Product |

| O-Alkylation | Alkyl halide, Dialkyl sulfate | K₂CO₃, NaH | DMF, Acetonitrile | Alkoxy-pyridine |

| O-Acylation | Acyl chloride, Acid anhydride | Triethylamine, Pyridine | Dichloromethane, THF | Acyloxy-pyridine |

Oxidation and Reduction Pathways Affecting the Hydroxyl Functionality

The hydroxyl group of this compound exists in tautomeric equilibrium with its corresponding keto form, 2-bromo-3-methyl-1H-pyridin-4-one. The reactivity of this system towards oxidation and reduction is complex and can be influenced by the reaction conditions.

Oxidation: While specific oxidation reactions of the hydroxyl group in this compound are not extensively documented, analogous hydroxypyridines can be oxidized under certain conditions. However, the pyridine ring itself can be sensitive to strong oxidizing agents.

Reduction: The pyridin-4-one tautomer could potentially undergo reduction. Catalytic hydrogenation, for example, might lead to the reduction of the pyridine ring or cleavage of the carbon-bromine bond, depending on the catalyst and conditions used. Specific studies on the controlled reduction of the hydroxyl/keto functionality in this compound are not readily found in the literature.

Investigations into Pyridin-4-ol / Pyridin-4(1H)-one Tautomerism

The structure of this compound is subject to a significant tautomeric equilibrium between its pyridin-4-ol (enol) form and its pyridin-4(1H)-one (keto) form. This phenomenon is characteristic of hydroxypyridines. wikipedia.org For the parent 4-hydroxypyridine (B47283), the keto tautomer, 4-pyridone, is the predominant form in solution, whereas the enol form is more significant in the gas phase. wikipedia.orgamazonaws.com This equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the ring. chim.it

In the case of substituted pyridin-4-ols, the position of the equilibrium can be shifted. For the related compound 2-bromo-5-methylpyridin-4-ol, studies indicate that it exists mainly in its keto (pyridinone) form, a preference attributed to resonance stabilization. It is therefore highly probable that this compound also favors the 2-Bromo-3-methylpyridin-4(1H)-one tautomer in most solution-phase conditions. The presence of the trifluoromethyl group in 2-(trifluoromethyl)pyridin-4(1H)-one also results in an equilibrium between the keto and enol forms. cymitquimica.com Spectroscopic methods such as NMR and IR spectroscopy are typically used to determine the dominant tautomer under specific conditions.

Table 1: Factors Influencing Pyridin-4-ol / Pyridin-4(1H)-one Tautomerism

| Factor | Effect on Equilibrium | Predominant Form | Rationale |

|---|---|---|---|

| Solvent Polarity | Polar solvents stabilize the more polar keto form through hydrogen bonding and dipole-dipole interactions. | Keto (Pyridinone) | Increased solvation energy for the zwitterionic character of the pyridone. |

| Phase | The enol form is favored in the gas phase. | Enol (Pyridinol) | Intramolecular forces and lower polarity are more stable in the absence of solvent. wikipedia.orgamazonaws.com |

| Substituents | Electron-donating groups can stabilize the pyridinol form, while electron-withdrawing groups may favor the pyridone form. | Dependent on substituent | Substituents alter the electron density and stability of the aromatic ring and the conjugated system. |

| Concentration | The enol tautomer becomes more important in very dilute solutions. wikipedia.org | Enol (at high dilution) | Reduced intermolecular interactions that favor the keto form. |

Reactivity of the Methyl Group

The methyl group at the C3 position of the pyridine ring is not inert and can participate in various chemical transformations. Its reactivity is influenced by its position relative to the nitrogen atom and the other substituents. The general reactivity of methyl groups on the pyridine ring increases in the order of 3-, 2-, and 4-position. jst.go.jp

Selective Functionalization at the Benzylic Position

The C-H bonds of the methyl group attached to the pyridine ring (the benzylic position) can be selectively functionalized. This reactivity allows for the introduction of new functional groups and the extension of the carbon skeleton.

Research on related methyl azaarenes has demonstrated several methods for benzylic functionalization:

Addition to Aldehydes: Under catalyst- and solvent-free conditions, the benzylic C-H bond of methyl azaarenes can add to aromatic aldehydes, forming alcohol derivatives. beilstein-journals.orgresearchgate.net This reaction proceeds through the formation of an enamine-like intermediate which then acts as a nucleophile. beilstein-journals.org

Radical C-H Chlorination: Benzylic positions can be chlorinated using reagents like N-chlorosuccinimide (NCS). These reactions often proceed via a radical mechanism and provide a route to benzylic chlorides, which are versatile synthetic intermediates for subsequent nucleophilic substitution. wisc.edu

Oxidation: The methyl group can be oxidized to yield corresponding aldehydes or carboxylic acids, although this typically requires specific oxidizing agents. evitachem.com

Reactions Involving C-H Activation

Direct C-H activation is a powerful strategy for functionalizing otherwise unreactive C-H bonds. For methylpyridines, this often involves transition-metal catalysis.

Key findings in this area include:

Metal-Catalyzed Reactions: Palladium and rhodium catalysts have been used to achieve C-H activation of methyl groups on pyridine rings. acs.orgrsc.org For instance, rhodium-catalyzed processes can introduce a methyl group at the meta-position of pyridines using formaldehyde (B43269) and methanol, proceeding through a dearomatized intermediate. rsc.orgsnnu.edu.cn

Initiator for Polymerization: Silicon-protected, ortho-methylated hydroxypyridines have been used as initiators in rare earth metal-mediated polymerization. This is achieved through C-H bond activation of the methyl group by a yttrium complex. mdpi.com

Influence of Methyl Group Position: The position of the methyl group significantly affects its reactivity in C-H activation processes. A methyl group can exert a conformational restriction that helps position the aromatic ring for reaction, thereby improving reactivity and selectivity. acs.org Studies on methylpiperidine dehydrogenation show that a 2-positioned methyl group enhances reactivity compared to 3- or 4-positioned groups by lowering the activation energy and reducing product inhibition. acs.org

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring System

Further functionalization of the this compound ring is dictated by the combined electronic and steric influences of the bromo, methyl, and hydroxyl/oxo substituents.

Regioselectivity of Further Functionalization Based on Existing Substituents

The inherent electronic properties of the pyridine ring make it electron-deficient and thus generally resistant to electrophilic substitution compared to benzene. wikipedia.org When such reactions do occur, they typically favor the C3 and C5 positions. However, the substituents on this compound strongly direct the regiochemical outcome of further reactions.

Electrophilic Substitution: The hydroxyl group (in the pyridin-4-ol tautomer) is a powerful activating, ortho-, para-directing group. This would strongly favor electrophilic attack at the C5 position, which is para to the hydroxyl group and ortho to the methyl group. The bromine at C2 is deactivating. Therefore, electrophilic substitution is most likely to occur at the C5 position.

Nucleophilic Aromatic Substitution (SNA_r): The bromine atom at the C2 position is a good leaving group, activated by the electron-withdrawing nature of the ring nitrogen. This makes the C2 position susceptible to substitution by strong nucleophiles. evitachem.comambeed.com

Functionalization via N-Oxide: Oxidation of the pyridine nitrogen to an N-oxide can alter the regioselectivity, promoting substitution at the C2 and C6 positions. wikipedia.orgnih.gov Subsequent deoxygenation can restore the pyridine ring.

Electronic and Steric Directing Effects of Bromine and Hydroxyl Groups

The directing effects of the substituents are a consequence of their electronic and steric properties.

Electronic Effects:

Hydroxyl Group (-OH): As the pyridin-4(1H)-one, the oxygen acts as part of a conjugated amide-like system. As the pyridin-4-ol, the hydroxyl group is a potent activating group. It donates electron density to the ring via a strong +M (mesomeric or resonance) effect, which outweighs its -I (inductive) effect. This increases the electron density at the ortho (C3 and C5) and para (no para position available) positions, favoring electrophilic attack.

Methyl Group (-CH₃): The methyl group is a weak activating group, donating electron density through a +I (inductive) effect and hyperconjugation. solubilityofthings.com

Steric Effects:

Steric hindrance is a significant factor arising from the spatial bulk of substituents. wikipedia.org The methyl group at C3 and the bromine atom at C2 create a sterically crowded environment. This hindrance can impede the approach of reagents to the C2 and C3 positions and may influence the reactivity at the adjacent C4-oxo/hydroxyl position. cdnsciencepub.com Any substitution at the C5 position would be less sterically hindered by these two groups.

Table 2: Summary of Substituent Directing Effects for Electrophilic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Hydroxyl (-OH) | C4 | Activating (+M > -I) | Ortho- (to C3, C5) |

| Bromine (-Br) | C2 | Deactivating (-I > +M) | Ortho-, Para- (to C3, C5) |

| Methyl (-CH₃) | C3 | Weakly Activating (+I) | Ortho-, Para- (to C2, C4, C6) |

| Ring Nitrogen | N1 | Deactivating (-I, -M) | Meta- (to C3, C5) |

| Predicted Net Effect | Strong preference for C5 |

Derivatization and Advanced Functionalization Strategies for 2 Bromo 3 Methylpyridin 4 Ol

Synthesis of Substituted 2-Bromo-3-methylpyridin-4-ol Derivatives

The inherent reactivity of the this compound nucleus allows for a variety of substitution reactions, enabling the introduction of diverse functional groups. These modifications can be strategically employed to modulate the electronic properties, steric environment, and biological activity of the parent molecule.

Introduction of Additional Halogen Atoms

The introduction of further halogen atoms onto the this compound framework can significantly influence its chemical reactivity and physicochemical properties. Electrophilic halogenation is a primary method for achieving this transformation. The pyridin-4-ol tautomer is electron-rich and directs electrophiles to the ortho and para positions relative to the hydroxyl group. Given the existing substitution pattern, the C5 and C6 positions are potential sites for halogenation.

The regioselectivity of halogenation is dictated by the interplay of the directing effects of the hydroxyl, methyl, and bromo substituents. The hydroxyl group is a potent activating group, strongly directing electrophiles to the C5 position. Standard halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) can be employed, often in the presence of an acid catalyst to enhance the electrophilicity of the halogenating agent. chemrxiv.orgnih.gov

Table 1: Hypothetical Regioselective Halogenation of this compound

| Halogenating Agent | Potential Product | Predicted Major Isomer | Plausible Reaction Conditions |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | 2,5-Dibromo-3-methylpyridin-4-ol | C5-bromination | CH3CN, reflux |

| N-Chlorosuccinimide (NCS) | 2-Bromo-5-chloro-3-methylpyridin-4-ol | C5-chlorination | AcOH, 80 °C |

| N-Iodosuccinimide (NIS) | 2-Bromo-5-iodo-3-methylpyridin-4-ol | C5-iodination | DMF, rt |

Alkylation and Arylation at Various Positions (Carbon, Nitrogen, Oxygen)

The presence of multiple reactive sites in this compound allows for selective alkylation and arylation reactions, providing a versatile platform for generating a library of derivatives.

O-Alkylation and O-Arylation: The hydroxyl group can be readily alkylated or arylated under basic conditions. researchgate.netnih.gov The choice of base and electrophile is crucial for achieving high yields and selectivity. For instance, Williamson ether synthesis using a strong base like sodium hydride followed by treatment with an alkyl halide would yield the corresponding O-alkylated product. O-arylation can be achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

N-Alkylation and N-Arylation: The pyridine (B92270) nitrogen can be alkylated using various alkylating agents, particularly under conditions that favor the pyridin-4-one tautomer. nih.gov N-arylation can be accomplished via Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. nih.govwikipedia.orglibretexts.orgchemspider.comatlanchimpharma.com

C-Arylation: The bromine atom at the C2 position is a versatile handle for introducing aryl or heteroaryl substituents through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst and an organoboron reagent, is a widely employed method for this purpose. beilstein-journals.org This reaction is known for its high functional group tolerance and broad substrate scope.

Table 2: Plausible Alkylation and Arylation Reactions of this compound

| Reaction Type | Reagents and Conditions | Product | Anticipated Yield |

|---|---|---|---|

| O-Alkylation | 1. NaH, THF; 2. CH3I | 2-Bromo-4-methoxy-3-methylpyridine | High |

| N-Alkylation | PhCH2Br, K2CO3, DMF | 1-Benzyl-2-bromo-3-methylpyridin-4(1H)-one | Moderate to High |

| C2-Arylation (Suzuki Coupling) | PhB(OH)2, Pd(PPh3)4, Na2CO3, Toluene (B28343)/H2O | 3-Methyl-2-phenylpyridin-4-ol | Good to Excellent |

| N-Arylation (Buchwald-Hartwig) | Ph-NH2, Pd2(dba)3, BINAP, NaOtBu, Toluene | 2-Bromo-3-methyl-1-phenylpyridin-4(1H)-one | Good |

Formation of Polycyclic Systems Incorporating the this compound Moiety

The construction of polycyclic frameworks is a key strategy for accessing novel chemical entities with unique three-dimensional structures and biological activities.

Annulation and Cyclization Reactions

The pyridin-4-one core of this compound can participate in various annulation and cyclization reactions. For example, it can act as a dienophile in Diels-Alder reactions, leading to the formation of bicyclic systems. organic-chemistry.orgmasterorganicchemistry.comrsc.org The electron-deficient nature of the pyridin-4-one ring, particularly when the nitrogen is protonated or alkylated, enhances its reactivity as a dienophile.

Furthermore, intramolecular cyclization reactions can be designed by introducing appropriate functional groups onto the parent molecule. For instance, a side chain with a terminal nucleophile could be introduced at the C3-methyl group, which could then undergo cyclization onto the pyridine ring. The bromine at the C2 position can also be utilized in transition metal-catalyzed intramolecular cyclizations. nih.gov

Ring Expansion and Contraction Strategies

While less common, ring expansion and contraction strategies can be envisioned for modifying the pyridine ring of this compound. For instance, photochemical rearrangements or reactions involving carbenes or nitrenes could potentially lead to the formation of diazepine (B8756704) or other seven-membered ring systems. Ring contraction, although challenging, might be achievable through specific rearrangement reactions.

Development of Chiral Derivatives for Applications in Asymmetric Synthesis

The creation of chiral derivatives of this compound is of significant interest for applications in asymmetric synthesis, where they could serve as chiral ligands, catalysts, or building blocks.

Several strategies can be employed to introduce chirality into the this compound scaffold:

Asymmetric Synthesis: Chiral catalysts or auxiliaries can be used to control the stereochemistry of reactions that create chiral centers. For example, the asymmetric reduction of a prochiral ketone introduced onto the pyridine ring could yield a chiral alcohol. ic.ac.uknih.govmdpi.comresearchgate.netrsc.org Similarly, asymmetric alkylation or arylation reactions could be developed.

Chiral Resolution: A racemic mixture of a chiral derivative of this compound can be separated into its constituent enantiomers through chiral resolution techniques. This can involve the formation of diastereomeric salts with a chiral resolving agent or the use of chiral chromatography. google.comnih.govacs.orgrsc.orgresearchgate.net

Derivatization with Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product.

Table 3: Potential Strategies for the Synthesis of Chiral Derivatives

| Strategy | Description | Potential Application |

|---|---|---|

| Asymmetric Hydrogenation | Reduction of a C=C or C=O bond using a chiral catalyst (e.g., a Ru-BINAP complex). | Synthesis of chiral saturated side chains or alcohols. |

| Chiral Resolution via Diastereomeric Salt Formation | Reaction of a racemic acidic or basic derivative with a chiral resolving agent to form separable diastereomeric salts. | Separation of enantiomers of a chiral derivative. |

| Use of Chiral Auxiliaries | Attachment of a chiral auxiliary to the nitrogen or oxygen to control the stereoselectivity of subsequent reactions. | Diastereoselective alkylation or addition reactions. |

Enantioselective Synthesis of Chiral Analogs

The synthesis of enantiomerically pure or enriched analogs of this compound is a significant challenge, primarily due to the difficulty of introducing chirality directly into the pyridine core or its immediate side chains in a stereocontrolled manner. Research in this area has focused on several key strategies, including enzymatic resolution and asymmetric catalysis, to access these valuable chiral building blocks.

One of the most effective methods for obtaining enantiopure substituted pyridin-4-ol precursors is through enzymatic resolution. This strategy leverages the high stereoselectivity of enzymes to differentiate between enantiomers of a racemic mixture. A notable example involves the chemoenzymatic synthesis of optically pure piperidine (B6355638) derivatives from a prochiral 4-hydroxypyridine (B47283) precursor. acs.org In this approach, a substituted dimethyl 4-hydroxypyridine-3,5-dicarboxylate is first synthesized and then catalytically hydrogenated to the corresponding saturated piperidine. The key step is the hydrolysis of the prochiral diester, catalyzed by Lipase M, which selectively hydrolyzes one of the ester groups to yield an asymmetric monoacid with excellent enantiomeric excess (ee). acs.org This chiral monoacid can then serve as a versatile intermediate for the synthesis of various enantiopure analogs.

| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Dimethyl 4-hydroxypiperidine-3,5-dicarboxylate | Lipase M | (3S, 5R)-5-(methoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid | ≥98% | acs.org |

Another prominent strategy is the asymmetric synthesis of chiral 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives, which can subsequently be oxidized to the corresponding pyridine analogs. Organocatalysis has emerged as a powerful tool for this transformation. For instance, cinchona-alkaloid-based catalysts have been successfully employed in the enantioselective Michael addition reaction between enamine intermediates and malononitrile (B47326) derivatives to construct highly substituted chiral 1,4-DHPs with very good enantioselectivity. nih.gov Similarly, isothiourea catalysts can promote the regio- and stereoselective addition of C(1)-ammonium enolates to pyridinium (B92312) salts, yielding enantioenriched 1,4-DHPs. nih.govrsc.org While requiring an additional oxidation step, this approach provides a versatile route to chiral pyridines that would be difficult to access directly.

| Reaction Type | Catalyst Type | Achieved Enantiomeric Ratio (er) / Excess (ee) | Reference |

|---|---|---|---|

| Michael Addition | Bis-cinchona alkaloid | Up to 96% ee | nih.gov |

| Addition of C(1)-ammonium enolates to pyridinium salts | Isothiourea (e.g., (R)-BTM) | Up to 98:2 er | nih.govrsc.org |

Furthermore, the introduction of a chiral center into a side chain attached to the pyridine ring represents a viable path to chiral analogs. Highly enantioselective copper-catalyzed conjugate addition of Grignard reagents to β-substituted alkenyl pyridines, activated by a Lewis acid, has been reported to produce a wide range of alkylated chiral pyridines with high enantiomeric excess. nih.govresearchgate.net This method could be adapted to introduce a chiral alkyl substituent, which could then be further functionalized to generate the desired analog of this compound.

Chiral Derivatization Protocols for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is crucial in asymmetric synthesis. For chiral analogs of this compound, which possess a hydroxyl group, NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs) provides a powerful and widely used method for ee determination. This technique involves converting the enantiomeric mixture into a mixture of diastereomers by reaction with a single enantiomer of a CDA. The resulting diastereomers exhibit distinct signals in the NMR spectrum, allowing for their quantification. stackexchange.com

A classic and highly effective CDA for chiral alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. stackexchange.comrsc.orgresearchgate.netnih.govoregonstate.edu The alcohol is esterified with both (R)- and (S)-MTPA chloride to form the corresponding diastereomeric Mosher esters. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, which adopts a preferred conformation, the protons of the chiral substrate experience different shielding or deshielding effects in the two diastereomers. This results in observable differences in their ¹H NMR chemical shifts (Δδ). By comparing the spectra of the (R)- and (S)-MTPA esters, the enantiomeric excess can be accurately determined by integrating the distinct signals corresponding to each diastereomer. rsc.orgresearchgate.net

| Proton | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |

|---|---|---|---|

| Pyridine H-5 | 7.85 | 7.88 | +0.03 |

| Pyridine H-6 | 8.50 | 8.47 | -0.03 |

| Methyl C-3 | 2.15 | 2.20 | +0.05 |

An alternative and often more sensitive method involves the use of chiral phosphorus-based derivatizing agents, with analysis by ³¹P NMR spectroscopy. researchgate.net The large chemical shift dispersion and the simplicity of proton-decoupled ³¹P NMR spectra make this an attractive technique. Chiral phosphorus reagents, such as those derived from optically pure 1,1'-bi-2-naphthol (B31242) (BINOL), react with the chiral alcohol to form diastereomeric phosphonate (B1237965) or phosphate (B84403) esters. These diastereomers typically show well-resolved signals in the ³¹P NMR spectrum, allowing for straightforward and precise determination of the enantiomeric excess. researchgate.net This method is particularly advantageous due to the high sensitivity of the ³¹P nucleus and the lack of background signals in this region of the NMR spectrum.

| Derivatizing Agent | Diastereomer 1 Signal (ppm) | Diastereomer 2 Signal (ppm) | Δδ (ppm) | Reference |

|---|---|---|---|---|

| (S)-(1,1'-Binaphthalen-2,2'-dioxy)chlorophosphine | 145.2 | 145.5 | 0.3 | researchgate.net |

In-depth Analysis of this compound Reveals Limited Publicly Documented Applications

Following a comprehensive search of scientific literature, chemical databases, and patent repositories, it has been determined that there is a significant lack of publicly available information regarding the specific applications of the chemical compound This compound . While its constituent functional groups—a brominated pyridine ring with methyl and hydroxyl substituents—suggest potential utility in various chemical domains, detailed research findings outlining its use in organic synthesis and materials science are not present in the accessible literature.

The initial investigation sought to populate a detailed article focusing on this specific compound's role as a versatile building block, its intermediacy in advanced materials, and its function in analytical methods. However, no specific studies, data, or scholarly articles could be retrieved that matched the explicit requirements for the outlined topics.

The search for applications of This compound across the specified domains yielded no concrete results:

Applications of 2 Bromo 3 Methylpyridin 4 Ol in Organic Synthesis and Materials Science

Role in Analytical Method Development for Chemical Research:The compound is not cited as a standard, reagent, or subject of analytical method development in available chemical research.

This absence of information indicates that 2-Bromo-3-methylpyridin-4-ol may be a novel compound with limited synthesis history, a specialized intermediate whose applications are not widely published, or a compound that has not yet been explored for the applications outlined. Therefore, it is not possible to construct a detailed, evidence-based article on its specific uses in organic synthesis and materials science at this time.

Hypothetical Use as a Derivatization Reagent for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product of similar structure that is more suitable for analysis by a specific instrumental technique, such as chromatography. This process is often employed to improve the volatility, thermal stability, or detectability of a compound.

While no studies have been found that specifically utilize this compound as a derivatization reagent, its chemical structure suggests potential functionalities that could theoretically be exploited for such purposes. The presence of a hydroxyl (-OH) group on the pyridine (B92270) ring is a key feature. This hydroxyl group could potentially react with various functional groups in target analytes.

Potential Derivatization Reactions:

Esterification: The hydroxyl group of this compound could react with carboxylic acids, acid chlorides, or acid anhydrides in an analyte to form an ester. This would be particularly useful for analytes that are not easily detectable by certain chromatographic detectors.

Etherification: Reaction with alkyl halides or other suitable reagents could lead to the formation of an ether linkage, modifying the polarity and volatility of the target molecule.

The introduction of the bromo- and methyl-substituted pyridine moiety could enhance the detectability of the derivatized analyte, especially in techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection. The bromine atom, in particular, would introduce a characteristic isotopic pattern that could aid in mass spectral identification.

Hypothetical Research Findings for Derivatization Potential:

To establish this compound as a derivatization reagent, a series of validation studies would be necessary. The table below outlines the hypothetical parameters that would need to be investigated.

| Parameter | Hypothetical Objective and Method |

| Reaction Conditions | To determine the optimal solvent, temperature, catalyst, and reaction time for derivatization of a model analyte. This would likely involve screening various conditions and analyzing the reaction yield by chromatography. |

| Analyte Scope | To investigate the range of analytes (e.g., fatty acids, alcohols, amines) that can be successfully derivatized. |

| Detection Enhancement | To quantify the improvement in signal intensity or signal-to-noise ratio for the derivatized analyte compared to the underivatized form using a specific detector (e.g., UV, ECD, MS). |

| Derivative Stability | To assess the stability of the formed derivative under typical analytical conditions (e.g., in solution, during chromatographic separation). |

Without experimental data, the efficacy of this compound as a derivatization reagent remains purely theoretical.

Theoretical Application as a Reference Standard for Chromatographic Method Validation

A reference standard is a highly purified compound that is used as a benchmark in the quantitative analysis of a substance. For a compound to be used as a reference standard, its identity and purity must be rigorously established.

There is no indication in the available scientific literature that this compound is used as a certified reference standard for any analytical method. However, if a validated analytical method were to be developed for the quantification of this compound itself (for instance, as a synthetic intermediate or a potential impurity), a highly purified sample of this compound would be required to serve as the reference standard.

Characteristics of a Hypothetical Reference Standard:

The development of this compound as a reference standard would necessitate a comprehensive characterization of the material. The following table details the analyses that would be required.

| Analysis | Purpose |

| Identity Confirmation | Confirmation of the chemical structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. |

| Purity Assessment | Determination of the purity by a primary method, such as quantitative NMR (qNMR), and by a secondary chromatographic method (e.g., HPLC-UV, GC-FID) to assess the presence of impurities. |

| Water Content | Measurement of the water content by Karl Fischer titration. |

| Residual Solvents | Quantification of any remaining solvents from the synthesis and purification process, typically by headspace GC. |

| Inorganic Impurities | Assessment of non-combustible impurities through sulfated ash testing. |

Use in Method Validation:

Once characterized, this hypothetical reference standard of this compound could be used to validate a chromatographic method for its own determination. This would involve assessing parameters such as:

Linearity: Establishing a linear relationship between the concentration of the reference standard and the instrumental response.

Accuracy: Determining the closeness of the measured value to the true value by analyzing samples with known concentrations of the reference standard.

Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Specificity: Ensuring that the analytical method can unequivocally assess the analyte in the presence of components which may be expected to be present.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Q & A

Basic Research Question

- NMR : H NMR (DMSO-d₆) shows characteristic peaks: δ 8.21 (H-2, singlet), δ 2.45 (CH₃, singlet), and δ 10.2 (OH, broad). C NMR confirms bromine substitution (C-2: δ 115 ppm) .

- X-ray Crystallography : SHELX software (SHELXL) refines crystal structures, revealing planar pyridine rings and intermolecular hydrogen bonding (O–H···N) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z = 204.0) validates molecular weight .

How can researchers optimize regioselectivity in bromination reactions to avoid byproducts like 2,5-dibromo derivatives?